molecular formula C20H18N2O2 B4461534 N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B4461534
M. Wt: 318.4 g/mol
InChI Key: QBJRUGXTNPASHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide analogs involves multi-step chemical processes. A notable method includes the amidation of ethyl ester of the corresponding 2-methyl-pyrroloquinoline-5-carboxylic acid with arylalkylamines in boiling ethanol, achieving high yields and purity (Ukrainets et al., 2018). This synthesis approach underscores the adaptability and versatility of methodologies in generating these compounds.

Molecular Structure Analysis

The molecular structure of such compounds has been elucidated through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Polymorphic modifications have been identified, revealing insights into the crystal packing and molecular interactions within the crystal phase, which affect their physical properties and potentially their biological activity (Shishkina et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential for further modification. For instance, cyclization reactions involving lithiated pyridine and quinoline carboxamides have been explored, leading to the formation of pyrrolopyridines and spirocyclic beta-lactams, showcasing the chemical versatility of the pyrroloquinoline core (Clayden et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Similar compounds have shown a wide range of biological activities, including antibacterial, antiviral, and anticancer activities .

properties

IUPAC Name

N-benzyl-2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-10-15-8-5-9-16-18(15)22(13)12-17(19(16)23)20(24)21-11-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJRUGXTNPASHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 3
N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 5
N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

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